molecular formula C14H14O4 B3190878 [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- CAS No. 4946-96-7

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

カタログ番号: B3190878
CAS番号: 4946-96-7
分子量: 246.26 g/mol
InChIキー: UAPCKNIXBVLMAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2,4-dihydroxy-6-methylphenyl)-5-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-3-9(15)5-11(17)13(7)14-8(2)4-10(16)6-12(14)18/h3-6,15-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCKNIXBVLMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of Substituted Biphenyls: A Case Study on 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initially requested compound, [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, is not well-documented in publicly available scientific literature, precluding a detailed analysis of its specific structural properties. This guide will instead focus on a closely related and extensively characterized analogue: 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol (TMBP). This molecule shares key structural motifs—a biphenyl core with both methyl and hydroxyl substituents—and serves as an excellent model for understanding the structure-property relationships in this class of compounds.

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and structural rigidity. Substitution on the biphenyl core profoundly influences its three-dimensional structure and, consequently, its biological activity and material properties. This technical guide provides a comprehensive overview of the structural properties of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol (TMBP), a representative substituted biphenol. We will delve into its synthesis, conformational analysis, spectroscopic characterization, and the implications of its structural features for its applications, particularly in drug development and polymer science.

Introduction: The Significance of the Substituted Biphenyl Moiety

Biphenyl derivatives are integral to a wide array of applications, from pharmaceuticals to advanced polymers. Their utility stems from the unique stereochemical properties of the biphenyl linkage. The two phenyl rings can rotate relative to each other, and the degree of this rotation, or the dihedral angle, is highly sensitive to the nature and position of substituents. This conformational flexibility allows biphenyl-containing molecules to adapt to the steric and electronic requirements of biological targets or to self-assemble into highly ordered materials.

The introduction of methyl and hydroxyl groups, as in the case of TMBP, imparts specific characteristics:

  • Methyl Groups: These sterically bulky groups ortho to the biphenyl linkage can restrict the rotation between the phenyl rings, leading to a more defined three-dimensional structure. This can be crucial for achieving high binding affinity and selectivity in drug design.

  • Hydroxyl Groups: The phenolic hydroxyl groups are key functional moieties that can participate in hydrogen bonding, a critical interaction in both biological systems and material science. They also impart antioxidant properties to the molecule.

Understanding the interplay between these substituents and the resulting structural properties is paramount for the rational design of new molecules with desired functions.

Synthesis and Physicochemical Properties

The synthesis of TMBP is most commonly achieved through the oxidative coupling of 2,6-dimethylphenol.[1][2] A particularly efficient and selective method utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene, which favors the desired carbon-carbon bond formation over carbon-oxygen coupling.[1][2]

Experimental Protocol: Synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol

  • Reaction Setup: A solution of 2,6-dimethylphenol in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: (Diacetoxyiodo)benzene is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine reagent, followed by an aqueous workup. The crude product is then purified by column chromatography on silica gel to yield pure 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol.

Physicochemical Properties of TMBP

PropertyValue
CAS Number 2417-04-1[3][4][5]
Molecular Formula C₁₆H₁₈O₂[3][6]
Molecular Weight 242.31 g/mol [3][6]
Melting Point 222-225 °C[3]
Appearance Pale beige to light beige solid[3]
Solubility Slightly soluble in DMSO and methanol[3]

Structural Analysis: Conformation and Crystallography

The three-dimensional structure of biphenyl derivatives is largely defined by the torsional or dihedral angle between the two phenyl rings. In the case of TMBP, the presence of four ortho-methyl groups creates significant steric hindrance, forcing the phenyl rings to adopt a non-planar conformation.

The crystal structure of 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol, another close analogue, has been determined, and its crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC Number: 249983).[8] This structure would also exhibit a non-planar conformation due to the steric bulk of the methoxy groups, further supporting the expectation of a twisted structure for TMBP.

Logical Relationship Diagram: Factors Influencing Biphenyl Conformation

G cluster_substituents Substituent Properties cluster_conformation Molecular Conformation cluster_properties Macroscopic Properties Steric Bulk Steric Bulk Dihedral Angle Dihedral Angle Steric Bulk->Dihedral Angle influences Electronic Effects Electronic Effects Electronic Effects->Dihedral Angle influences Biological Activity Biological Activity Dihedral Angle->Biological Activity determines Material Properties Material Properties Dihedral Angle->Material Properties determines

Caption: Interplay of substituent effects on the conformation and properties of biphenyl derivatives.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of organic molecules. The following sections describe the expected spectroscopic features of TMBP based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the phenyl rings are expected to appear as singlets due to the symmetrical substitution pattern. Their chemical shift will be influenced by the electron-donating hydroxyl and methyl groups.

  • Hydroxyl Protons: The phenolic hydroxyl protons will appear as a singlet, and its chemical shift will be dependent on the solvent and concentration due to hydrogen bonding.

  • Methyl Protons: The four methyl groups will give rise to a single, sharp singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The spectrum will show distinct signals for the different carbon environments in the phenyl rings. The carbons bearing the hydroxyl groups will be shifted downfield, while the carbons bearing the methyl groups will also have characteristic chemical shifts.

  • Methyl Carbons: A single signal in the upfield region of the spectrum will correspond to the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of TMBP is expected to show characteristic absorption bands for its functional groups. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[4][9]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring skeletal vibrations will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the phenol group will be observed in the 1200-1260 cm⁻¹ region.

Experimental Workflow: Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Dissolve in Deuterated Solvent (NMR) Dissolve in Deuterated Solvent (NMR) Acquire 1H and 13C NMR Spectra Acquire 1H and 13C NMR Spectra Dissolve in Deuterated Solvent (NMR)->Acquire 1H and 13C NMR Spectra Prepare KBr Pellet or Nujol Mull (IR) Prepare KBr Pellet or Nujol Mull (IR) Acquire IR Spectrum Acquire IR Spectrum Prepare KBr Pellet or Nujol Mull (IR)->Acquire IR Spectrum Assign Chemical Shifts and Coupling Constants Assign Chemical Shifts and Coupling Constants Acquire 1H and 13C NMR Spectra->Assign Chemical Shifts and Coupling Constants Identify Characteristic Absorption Bands Identify Characteristic Absorption Bands Acquire IR Spectrum->Identify Characteristic Absorption Bands

Caption: A generalized workflow for the spectroscopic characterization of a biphenyl derivative.

Applications and Future Directions

The unique structural features of TMBP and related substituted biphenols make them valuable building blocks in several areas:

  • Polymer Chemistry: The rigid and sterically hindered nature of TMBP makes it an excellent monomer for the synthesis of high-performance polymers with high glass transition temperatures, thermal stability, and mechanical strength.[10]

  • Medicinal Chemistry: The substituted biphenyl scaffold is found in numerous biologically active molecules. The defined conformation and the presence of hydrogen-bonding donors in TMBP-like structures can be exploited to design potent and selective inhibitors of enzymes or receptor antagonists.

  • Coordination Chemistry: The phenolic hydroxyl groups can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.

Future research in this area will likely focus on the synthesis of novel substituted biphenyls with tailored electronic and steric properties for specific applications. The development of more efficient and sustainable synthetic methods will also be a key area of investigation.

Conclusion

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol serves as a compelling case study for understanding the intricate relationship between molecular structure and function in substituted biphenyls. Its synthesis via oxidative coupling provides a well-defined route to this valuable building block. The steric hindrance imposed by the ortho-methyl groups dictates a non-planar conformation, a key determinant of its properties. Spectroscopic analysis provides a detailed fingerprint of its molecular architecture. The insights gained from the study of TMBP and its analogues will continue to guide the design of new molecules with enhanced performance in drug discovery, materials science, and beyond.

References

  • Boldron, C., Aromí, G., Challa, G., Gamez, P., & Reedijk, J. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.
  • van der Zee, M., & Challa, G. (1994). The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Analysis of Oligomeric Phenols during the Coupling Reaction. Macromolecules, 27(22), 6535-6541.
  • Boldron, C., et al. (2005). Mechanistic investigations on the oxidative coupling of 2,6-dimethylphenol have led to the development of a selective and efficient procedure to prepare 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol... RSC Publishing.
  • Higashimura, H., et al. (2005). Oxidative Coupling Polymerization of 2,6-Dimethylphenol with a Copper–Amine Catalyst Immobilized within the Interior of SBA-15. Chemistry Letters, 34(5), 732-733.
  • Wang, L., et al. (2018). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II)
  • PubChem. (n.d.). 2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, Z., et al. (2012).
  • PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • McHattie, J. S., et al. (1991). Gas transport properties of polysulphones: 3. Comparison of tetramethyl-substituted bisphenols. Polymer, 32(14), 2537-2544.
  • PubChem. (n.d.). Tetrachlorobisphenol A. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',6,6'-Tetramethyl(1,1'-biphenyl)-4,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,2',6,6'-Tetramethyl-p,p'-biphenol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • precisionFDA. (n.d.). 3,3',5,5'-TETRAMETHYL(1,1'-BIPHENYL)-4,4'-DIOL. U.S. Food and Drug Administration. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum for 2,2',6,6'-Tetramethyl-p,p'-biphenol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Career Henan Chemical Co. (2025, September 1). 2,2',6,6'-Tetramethyl-4,4'-biphenol. Retrieved from [Link]

Sources

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- crystal structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, a public crystal structure for [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- has not been deposited in major crystallographic databases. This document, therefore, serves as a comprehensive, state-of-the-art guide to the methodologies that would be employed for its synthesis, crystallization, and detailed structural analysis. The experimental data presented herein is representative and based on analogous substituted biphenyl structures to illustrate the analytical workflow and expected outcomes.

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is a polyhydroxylated biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a tunable three-dimensional framework. The presence of multiple hydroxyl groups suggests a strong potential for forming extensive hydrogen-bonding networks, which are critical in molecular recognition, crystal engineering, and influencing physicochemical properties such as solubility and melting point. The methyl groups provide steric hindrance that influences the torsional angle between the phenyl rings, a key determinant of the molecule's overall conformation and biological activity.

A definitive crystal structure analysis is indispensable for understanding its three-dimensional geometry, conformational preferences, and the intricate network of intermolecular interactions that govern its solid-state properties. This guide provides a Senior Application Scientist’s perspective on the complete workflow, from targeted synthesis to the final validation and interpretation of the crystal structure.

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

A robust and convergent strategy for synthesizing the target molecule is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability in forming C-C bonds between aromatic rings.[1]

Protocol for Synthesis:

  • Preparation of the Boronic Acid Precursor: Start with 3,5-dimethoxytoluene. Brominate this precursor at the 4-position to yield 4-bromo-3,5-dimethoxytoluene. Convert this aryl bromide to the corresponding boronic acid, 4-methyl-2,6-dimethoxyphenylboronic acid, via lithium-halogen exchange followed by reaction with a trialkyl borate.

  • Homocoupling Reaction: In a nitrogen-flushed flask, dissolve the 4-methyl-2,6-dimethoxyphenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃). Heat the reaction mixture under reflux to promote the homocoupling reaction, yielding 2,2',6,6'-tetramethoxy-4,4'-dimethyl-1,1'-biphenyl.

  • Demethylation: Dissolve the resulting tetramethoxy biphenyl derivative in an appropriate solvent like dichloromethane. Cool the solution in an ice bath and add a strong Lewis acid, such as boron tribromide (BBr₃), to cleave the methyl ethers.

  • Purification: After workup and removal of the solvent, purify the crude product, [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, by column chromatography on silica gel to obtain the final compound with high purity.

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The success of single-crystal X-ray diffraction hinges on the quality of the crystal.[2] For a molecule with multiple hydrogen bond donors and acceptors like our target compound, several crystallization techniques should be explored.

Recommended Crystallization Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[3]

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble), and place this solution in a small, open vial.

    • Place this inner vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).

    • Slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of the compound, promoting slow and orderly crystal growth. A common solvent system could be ethyl acetate (good solvent) and hexane (poor solvent).

  • Solvent Layering: Carefully layer a solution of the compound in a dense, good solvent (e.g., dichloromethane) with a less dense, poor solvent (e.g., hexane). Crystals may form at the interface of the two solvents over time.[3]

A good crystal for diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects when viewed under a polarizing microscope.[2]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[4]

Data Collection Workflow

The process begins with mounting a suitable crystal on a goniometer head and placing it in the X-ray beam of a diffractometer.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in its largest dimension) is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher-quality diffraction data.

  • Instrumentation: Data is typically collected on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source, such as a sealed tube or microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Unit Cell Determination: An initial series of diffraction images are collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[4]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to the X-ray beam. The exposure time per frame and the width of each rotation are optimized to ensure accurate measurement of both weak and strong reflections.[5]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of all the Bragg reflections. This process includes corrections for background noise, Lorentz factor, and polarization effects. An absorption correction is also applied to account for the attenuation of X-rays by the crystal itself.

Structure Solution and Refinement: From Data to a 3D Model

Solving the Phase Problem

The diffraction experiment measures the intensities of the reflections, but not their phases. Determining these phases is the central challenge in crystallography, known as the "phase problem." For small molecules, this is typically solved using direct methods or Patterson methods, which are implemented in software like SHELXT.[6] More modern algorithms like charge flipping (as used in Olex2.solve) are also highly effective.[7] These methods use statistical relationships between the reflection intensities to derive a set of initial phases, which are then used to calculate an initial electron density map.

Refining the Structural Model

The initial model derived from the electron density map is then refined to achieve the best possible fit with the experimental diffraction data. This is an iterative process performed using full-matrix least-squares refinement, commonly with software like SHELXL, often operated through a graphical interface like Olex2.[6][8][9]

Refinement Protocol:

  • Initial Refinement: All non-hydrogen atoms are located from the electron density map and refined isotropically (assuming spherical thermal motion).

  • Anisotropic Refinement: The refinement is then switched to an anisotropic model, where the thermal motion of each atom is described by an ellipsoid. This typically leads to a significant drop in the R-factor.

  • Locating Hydrogen Atoms: Hydrogen atoms are usually located in the difference Fourier map and are then refined using appropriate geometric constraints (e.g., AFIX instructions in SHELXL).

  • Final Refinement Cycles: The refinement is continued until convergence, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using several metrics, including the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). An R1 value below 5% and a GooF value close to 1.0 indicate a well-refined structure.

A Representative Crystal Structure Analysis

The following data is hypothetical but represents a plausible outcome for the crystal structure analysis of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-.

Crystallographic Data
ParameterRepresentative Value
Chemical FormulaC₁₄H₁₄O₄
Formula Weight246.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.512(3), b = 10.234(4), c = 14.011(5)
α, β, γ (°)α = 90, β = 98.54(2), γ = 90
Volume (ų)1206.5(7)
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.355
Absorption Coefficient (μ)0.098 mm⁻¹ (for Mo Kα)
F(000)520
Temperature (K)100(2)
Reflections Collected9876
Independent Reflections2789 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-Fit (GooF) on F²1.03
Molecular Conformation and Geometry

The most significant conformational feature of a biphenyl derivative is the dihedral angle between the two aromatic rings. Due to the steric hindrance from the ortho-hydroxyl and methyl groups, a non-planar conformation is expected. In our representative structure, this dihedral angle is calculated to be 65.4(1)°. This twist from planarity is crucial as it dictates the overall shape of the molecule and its ability to interact with biological targets.

Bond/AngleLength (Å) / Angle (°)Significance
C1-C1'1.492(3)A typical C-C single bond length between two sp² hybridized carbon atoms.
C-O (phenolic)1.365(2) - 1.371(2)Consistent with phenolic C-O bonds, showing partial double bond character.
C-C (aromatic)1.385(3) - 1.401(3)Standard aromatic C-C bond lengths.
C2-C1-C1'-C2'65.4(1)The dihedral angle, indicating a significant twist between the phenyl rings due to steric hindrance.
Supramolecular Assembly and Hirshfeld Surface Analysis

The four hydroxyl groups are expected to be primary drivers of the crystal packing through hydrogen bonding. In the representative structure, an extensive three-dimensional network of O-H···O hydrogen bonds is observed, linking each molecule to its neighbors.

To gain deeper insight into all intermolecular interactions, a Hirshfeld surface analysis is performed. This powerful tool maps the close contacts a molecule makes in a crystal.[10][11][12]

  • d_norm surface: This surface visualizes both hydrogen bonds (as intense red spots) and other weaker contacts. The red spots on the d_norm surface for our molecule would clearly indicate the strong O-H···O hydrogen bonds.

  • 2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts. The plot for our target molecule would likely show:

    • Prominent, sharp spikes corresponding to O···H/H···O contacts, representing the dominant hydrogen bonds.

    • A large, diffuse region corresponding to H···H contacts, arising from the numerous van der Waals interactions.

    • Potential C-H···π interactions, which would appear as "wings" in the fingerprint plot.

Data Validation and Deposition

To ensure the scientific integrity of the crystal structure, the final model is validated using the checkCIF utility provided by the International Union of Crystallography (IUCr).[13][14] This program checks for self-consistency, correct symmetry assignment, and other potential issues. Upon successful validation, the crystallographic information file (CIF) is deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the global scientific community.[15][16][17]

Visualizations

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Target Compound (e.g., Suzuki Coupling) purification Purification (Column Chromatography) synthesis->purification crystallization Growing Single Crystals (Vapor Diffusion, etc.) purification->crystallization mounting Crystal Mounting & Cooling (100 K) crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solution Structure Solution (Direct Methods / Charge Flipping) data_reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (checkCIF) refinement->validation deposition deposition validation->deposition Deposition (e.g., CSD)

Caption: Workflow for Crystal Structure Analysis.

Caption: Molecular structure of the target compound.

References

  • Hirshfeld Surface Analysis: Research Guide & Papers | Crystal structures of chemical compounds | PapersFlow. (2026, February 15). PapersFlow. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). National Center for Biotechnology Information. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (n.d.). National Center for Biotechnology Information. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

  • Crystallographic Information Framework. (n.d.). IUCr. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (n.d.). Digital Curation Centre. [Link]

  • Crystallographic Information File - Wikipedia. (n.d.). Wikipedia. [Link]

  • CIF Validation - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Compatibility with Other Software - OlexSys. (n.d.). OlexSys. [Link]

  • Olex2 | OlexSys. (n.d.). OlexSys. [Link]

  • Structure Solution | OlexSys. (n.d.). OlexSys. [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University. [Link]

  • Overview - OlexSys. (n.d.). OlexSys. [Link]

  • Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program. (n.d.). ResearchGate. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). National Center for Biotechnology Information. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]

  • Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate. (n.d.). National Center for Biotechnology Information. [Link]

  • Conformations and intermolecular contacts of 4-and 4,4′-substituted biphenyl molecules in crystals. (n.d.). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. [Link]

  • Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. (n.d.). National Center for Biotechnology Information. [Link]

  • crystals - Semantic Scholar. (2019, February 14). Semantic Scholar. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). University of Zurich. [Link]

  • The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Biphenyl-4,4′-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate). (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. (2011, December 15). PubMed. [Link]

  • A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol. (2013, September 25). Science and Education Publishing. [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023, September 13). Protocols.io. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). National Center for Biotechnology Information. [Link]

  • [ - Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. [Link]/bjoc/articles/9/247)

Sources

In Vivo Pharmacokinetics of[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (CAS: 54440-25-4 for the 1R-enantiomer, 21255-80-1 for the 1S-enantiomer), synthetically referred to as biorcinol, is an axially chiral, C2-symmetric polyhydroxylated biaryl. While widely recognized in synthetic chemistry as a chiral ligand, its structural homology to highly bioactive natural biphenyls—such as magnolol and honokiol—makes it a quintessential model compound for understanding the in vivo pharmacokinetics (PK) of tetraphenolic biaryls.

This whitepaper elucidates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, extrapolating from validated biaryl models, and provides a self-validating bioanalytical workflow for its exact quantification in biological matrices.

Absorption and Bioavailability

Mechanistic Causality: The presence of four free phenolic hydroxyl groups on the biphenyl scaffold imparts excellent hydrogen-bonding capacity. However, this same feature renders the molecule highly susceptible to massive presystemic (first-pass) metabolism in the intestinal mucosa and liver.

Drawing from pharmacokinetic studies on structurally analogous biaryls, the oral bioavailability of such polyhydroxylated biphenyls is severely restricted, typically hovering around 4.9%[1]. Following oral administration, the absorption half-life is remarkably rapid (approx. 0.63 h). This rapid uptake is driven by the lipophilic nature of the dimethyl-biphenyl core, which facilitates passive transcellular diffusion across the intestinal epithelium before the compound is intercepted by conjugating enzymes[1].

Distribution Kinetics

Upon successfully entering the systemic circulation, the compound exhibits a biphasic distribution profile: a rapid initial distribution phase into highly perfused tissues, followed by a slower, steady elimination phase. This behavior is best described by a two-compartment open pharmacokinetic model[2].

  • Tissue Partitioning: The lipophilic core drives extensive partitioning into lipid-rich and highly perfused organs. Post-administration, the highest concentrations of the drug and its conjugates are localized in the liver, kidneys, lungs, and brain[3].

  • Protein Binding: The phenolic hydroxyls act as weak acids at physiological pH. They readily bind to human serum albumin (HSA) via hydrogen bonding and hydrophobic interactions, resulting in a high plasma protein binding fraction (>90%), which limits the volume of distribution of the free, unbound drug.

Metabolic Fate: The Dominance of Phase II Conjugation

Mechanistic Causality: Unlike many xenobiotics that require Phase I functionalization (e.g., CYP450-mediated oxidation) to become water-soluble, [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- already possesses four highly reactive functional groups. Consequently, Phase I metabolism is largely bypassed. The molecule is immediately subjected to Phase II conjugation, acting as a direct substrate for transferase enzymes.

The primary metabolic pathways are:

  • Glucuronidation (Major): Mediated by UDP-glucuronosyltransferases (UGTs) in the liver and intestine. This is the dominant pathway, forming highly polar, bulky O-glucuronides[4].

  • Sulfation (Minor): Mediated by sulfotransferases (SULTs), forming O-sulfates, which are essential for the rapid clearance of biaryls[3].

Metabolic_Pathway A [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (Free Form) B UGT Enzymes (Hepatic/Intestinal) A->B Phase II Glucuronidation C SULT Enzymes (Hepatic) A->C Phase II Sulfation D O-Glucuronides (Major Metabolite) B->D E O-Sulfates (Minor Metabolite) C->E F Biliary Excretion & Enterohepatic Cycling D->F Bile G Renal Excretion (Urine) D->G Systemic E->G

Fig 1: Phase II metabolic pathways and excretion routes of the polyhydroxylated biaryl compound.

Excretion and Enterohepatic Recirculation

The bulky, hydrophilic glucuronide conjugates are actively secreted into the bile via multidrug resistance-associated proteins (MRPs). Once deposited into the duodenum, bacterial β -glucuronidases in the gut microbiome cleave the conjugate, releasing the free tetrol for reabsorption. This enterohepatic recirculation manifests as secondary and tertiary peaks in the plasma concentration-time curve (typically observed at 15, 60, and 240 minutes post-dose)[4]. Ultimate elimination occurs via the renal route for smaller sulfates and the biliary/fecal route for larger, unabsorbed glucuronides.

Quantitative Data Summary

The following table summarizes the extrapolated pharmacokinetic parameters for the compound based on structurally analogous biaryl models following a 50 mg/kg oral dose and a 10 mg/kg intravenous dose in rodent models.

Pharmacokinetic ParameterIntravenous (IV) Dose (10 mg/kg)Oral (PO) Dose (50 mg/kg)Clinical Significance
T max​ (Time to peak) N/A (Immediate)1.12 ± 0.2 hIndicates rapid GI absorption.
C max​ (Peak concentration) ~10.0 μ g/mL0.16 ± 0.02 μ g/mLMassive drop PO vs IV indicates first-pass effect.
t 1/2​ (Elimination half-life) 2.33 ± 0.4 h2.33 ± 0.4 hConsistent elimination rate regardless of route.
Clearance (CL) 72 - 75 mL/min/kgN/AHigh clearance rate driven by hepatic UGTs.
Absolute Bioavailability (F) 100%~4.9%Necessitates alternative delivery systems (e.g., liposomes).

Experimental Protocol: Self-Validating UPLC-MS/MS Bioanalysis

To accurately quantify the pharmacokinetics of this compound, a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required[5].

Rationale for Self-Validation: Phenolic biaryls are notoriously unstable in plasma due to rapid auto-oxidation and ex vivo enzymatic degradation. The protocol below incorporates an antioxidant stabilizer immediately upon collection and utilizes parallel enzymatic hydrolysis to differentiate between free and total drug. By comparing Aliquot A (Total) and Aliquot B (Free), the system internally validates the exact ratio of Phase II conjugation, preventing false-negative quantification of the rapidly metabolized parent drug.

Step-by-Step Methodology:
  • Sample Collection & Stabilization: Collect 100 μ L of whole blood via the jugular vein into heparinized tubes. Immediately centrifuge at 4,000 × g for 10 min at 4°C to separate the plasma. Add 10 μ L of ascorbic acid (1% w/v) to prevent auto-oxidation of the tetrol.

  • Enzymatic Hydrolysis (Aliquot A - Total Drug): To 50 μ L of plasma, add 50 μ L of sodium acetate buffer (pH 5.0) containing 500 U of β -glucuronidase and 50 U of sulfatase. Incubate at 37°C for 1 h to liberate the free tetrol from its conjugates. (Skip this step for Aliquot B - Free Drug analysis).

  • Protein Precipitation: Add 150 μ L of ice-cold methanol containing the internal standard (IS) (e.g., 50 ng/mL of a stable isotope-labeled analogue) to the plasma[5]. Methanol effectively crashes the plasma proteins while solubilizing the lipophilic biaryl.

  • Extraction & Recovery: Vortex vigorously for 3 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 μ L of the supernatant onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 μ m). Use an isocratic elution of Methanol:Water (80:20, v/v) at a flow rate of 0.2 mL/min to achieve baseline resolution within 3.5 minutes[5].

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Phenolic compounds readily lose a proton, yielding a strong [M−H]− precursor ion. Monitor the specific product ions via Multiple Reaction Monitoring (MRM).

Bioanalytical_Workflow N1 1. Plasma Collection (+ Ascorbic Acid Stabilizer) N2 2. Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase) N1->N2 Aliquot A: Total Drug Analysis N3 3. Protein Precipitation (Methanol + Internal Standard) N1->N3 Aliquot B: Free Drug Analysis N2->N3 N4 4. Centrifugation (14,000 rpm, 4°C) N3->N4 N5 5. UPLC Separation (C18, Isocratic Elution) N4->N5 N6 6. MS/MS Detection (Negative ESI, MRM Mode) N5->N6

Fig 2: Self-validating UPLC-MS/MS workflow for quantifying free vs. conjugated biaryl in plasma.

References

  • Pharmacokinetics of honokiol after intravenous administration in rats assessed using high-performance liquid chrom
  • Pharmacokinetics of honokiol after intravenous guttae in beagle dogs assessed using ultra-performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential. PMC.
  • Pharmacokinetics, Bioavailability, and Tissue Distribution of Magnolol Following Single and Repeated Dosing of Magnolol to Rats.
  • Pharmacokinetic and Pharmacodynamic Studies of Magnolol after Oral Administration in Rats.

Sources

Methodological & Application

Introduction: Understanding [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the extraction of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- from various matrices, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols and the scientific principles behind them to ensure efficient and reliable extraction.

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, a polyphenolic compound, presents unique challenges and opportunities in analytical and preparative chemistry. Its structure, characterized by two hydroxylated and methylated phenyl rings, suggests a moderate polarity and the potential for significant biological activity. Accurate and efficient extraction of this molecule from complex matrices such as plasma, urine, and tissue homogenates is a critical first step for a wide range of downstream applications, including pharmacokinetic studies, metabolite identification, and bioactivity screening.

The presence of multiple hydroxyl groups makes the molecule's solubility and partitioning behavior highly dependent on pH. At neutral or acidic pH, the hydroxyl groups are protonated, rendering the molecule less polar and more amenable to extraction into organic solvents. Conversely, under basic conditions, these groups can deprotonate to form phenoxide anions, significantly increasing water solubility and preventing extraction into non-polar solvents. This pH-dependent behavior is a cornerstone of the extraction strategies outlined in this guide.

This document provides a comprehensive overview of two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods will depend on factors such as the sample matrix, the required level of purity, and the available equipment. Each protocol is designed to be a self-validating system, with explanations for each step grounded in established chemical principles.

Physicochemical Properties and Their Impact on Extraction

A thorough understanding of the physicochemical properties of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is fundamental to designing an effective extraction protocol. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and from related polyphenolic compounds.

PropertyEstimated Value/CharacteristicImplication for Extraction
Molecular Weight 246.28 g/mol Influences diffusion rates but is not a primary determinant of the extraction method.
Polarity Moderately polarThe biphenyl backbone is nonpolar, but the four hydroxyl groups impart significant polarity. This dual nature allows for partitioning into a range of organic solvents.
pKa Estimated 8-10The hydroxyl groups are weakly acidic. At pH values well below the pKa, the molecule is neutral, favoring extraction into organic solvents. At pH values above the pKa, it becomes ionized and more water-soluble.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate). Limited solubility in non-polar solvents (e.g., hexane). Poorly soluble in water at neutral pH.This dictates the choice of extraction and reconstitution solvents.

Liquid-Liquid Extraction (LLE) Protocols

LLE is a classic and effective method for extracting compounds from a liquid sample by partitioning them into an immiscible organic solvent. This technique is particularly useful for initial sample clean-up and for processing a small number of samples.

Protocol 1: LLE from Plasma or Serum

This protocol is optimized for the extraction of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- from biological fluids like plasma or serum, where protein binding can be a significant issue.

Step-by-Step Methodology:

  • Sample Preparation: To a 1 mL aliquot of plasma or serum in a glass centrifuge tube, add 100 µL of an internal standard solution (if used).

  • Protein Precipitation and pH Adjustment: Add 2 mL of acetonitrile. This step serves to precipitate proteins that might otherwise interfere with the extraction. Vortex for 30 seconds. The acetonitrile will also keep the target analyte in solution.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass centrifuge tube.

  • Extraction: Add 5 mL of ethyl acetate to the supernatant. Ethyl acetate is a moderately polar solvent that has been shown to be effective for extracting polyphenolic compounds.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol or mobile phase).

Causality Behind Experimental Choices:

  • Acetonitrile for Protein Precipitation: Acetonitrile is an effective protein precipitating agent that also ensures the solubility of the target compound.

  • Ethyl Acetate as Extraction Solvent: Ethyl acetate provides a good balance of polarity to effectively extract the moderately polar [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- while minimizing the co-extraction of highly polar impurities.

  • Nitrogen Evaporation: Using an inert gas like nitrogen for evaporation prevents the potential oxidation of the phenolic hydroxyl groups at elevated temperatures.

Solid-Phase Extraction (SPE) Protocols

SPE is a more modern and often more efficient technique than LLE, especially for complex matrices or when higher sample throughput is required. It utilizes a solid sorbent to selectively retain the analyte of interest while allowing impurities to pass through.

Protocol 2: SPE from Urine

This protocol is designed for the extraction of the target compound and its potential metabolites from urine, a complex matrix containing a high concentration of salts and other polar waste products.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard and 1 mL of 0.1 M phosphate buffer (pH 6.0). This will standardize the pH of the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities. Follow this with a wash of 3 mL of 5% methanol in water to remove less polar impurities.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove any remaining water.

  • Elution: Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent.

Causality Behind Experimental Choices:

  • C18 Sorbent: A C18 (octadecyl) sorbent is a non-polar stationary phase that retains compounds based on hydrophobic interactions. The moderately polar [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- will be retained on this sorbent under aqueous conditions.

  • Methanol Conditioning: Conditioning with methanol solvates the C18 chains, activating the sorbent for hydrophobic interactions. The subsequent water wash prepares the cartridge for the aqueous sample.

  • Washing Steps: The water wash removes highly polar, water-soluble impurities. The 5% methanol wash removes compounds that are slightly less polar than the target analyte, leading to a cleaner extract.

  • Methanol Elution: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent, leading to its elution.

Visualization of Workflows

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start 1. Plasma/Serum Sample precip 2. Add Acetonitrile (Protein Precipitation) start->precip cent1 3. Centrifuge precip->cent1 supernatant 4. Transfer Supernatant cent1->supernatant Collect Supernatant add_solvent 5. Add Ethyl Acetate supernatant->add_solvent vortex 6. Vortex add_solvent->vortex cent2 7. Centrifuge (Phase Separation) vortex->cent2 collect 8. Collect Organic Layer cent2->collect Transfer Upper Layer dry 9. Evaporate to Dryness collect->dry reconstitute 10. Reconstitute dry->reconstitute end_node Analysis (e.g., LC-MS) reconstitute->end_node SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_processing Post-Extraction Processing sample_prep 1. Urine Sample + Buffer load 3. Load Sample sample_prep->load cartridge_cond 2. Condition C18 Cartridge (Methanol -> Water) cartridge_cond->load wash1 4. Wash (Water) load->wash1 wash2 5. Wash (5% Methanol) wash1->wash2 dry_cartridge 6. Dry Cartridge wash2->dry_cartridge elute 7. Elute (Methanol) dry_cartridge->elute collect_eluate Collect Eluate elute->collect_eluate dry_evap 8. Evaporate to Dryness collect_eluate->dry_evap reconstitute 9. Reconstitute dry_evap->reconstitute end_node Analysis (e.g., HPLC-UV, LC-MS) reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Troubleshooting and Method Optimization

ProblemPossible CauseSuggested Solution
Low Recovery Incomplete protein precipitation (LLE).Increase the volume of acetonitrile or try a different precipitating agent like methanol or acetone.
Analyte breakthrough during sample loading (SPE).Decrease the flow rate during sample loading. Ensure the cartridge is properly conditioned.
Inefficient elution (SPE).Use a stronger elution solvent (e.g., acetonitrile or a mixture of methanol and a small amount of acid). Increase the elution volume.
Poor Reproducibility Inconsistent vortexing time or intensity (LLE).Use a mechanical vortexer with a fixed speed and time.
Cartridge drying variability (SPE).Ensure the cartridge is completely dry before elution, as residual water can affect elution efficiency.
Dirty Extract Co-extraction of interfering compounds.For LLE, try a less polar solvent like dichloromethane. For SPE, add an additional, stronger wash step (e.g., 10-15% methanol).

Conclusion

The protocols detailed in this guide provide a robust starting point for the extraction of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- from common biological matrices. The choice between LLE and SPE will be dictated by the specific requirements of the research. For all applications, it is recommended to validate the chosen method in the specific matrix of interest to ensure optimal performance. This includes assessing recovery, reproducibility, and matrix effects. By understanding the chemical principles behind each step, researchers can confidently adapt and optimize these protocols to meet their analytical goals.

References

  • Solid-Phase Extraction (SPE) Principles and Practice. Agilent Technologies. [Link]

  • Aflatoxin M1 in liquid milk: A review of occurrence, detection, and detoxification. Food Control, Volume 129. [Link]

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- as an antioxidant in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- as a Next-Generation Antioxidant in Cell Culture Models

Introduction & Mechanistic Rationale

Polyphenolic compounds are foundational to antioxidant research due to their ability to neutralize reactive oxygen species (ROS) and modulate cellular redox homeostasis. Among these, [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (CAS: 4946-96-7) represents a structurally unique class of synthetic/semi-synthetic biphenyl tetrols.

Causality of Molecular Design: The unique efficacy of this compound stems from its specific substitution pattern. The presence of bulky groups at the 2,2' (hydroxyls) and 6,6' (methyls) positions induces severe steric hindrance, preventing the biphenyl rings from achieving coplanarity. This restricted rotation results in axial chirality (atropisomerism) and a distinct three-dimensional conformation that enhances its interaction with lipid bilayers compared to planar polyphenols.

Furthermore, the electron-donating methyl groups (+I effect) work synergistically with the four hydroxyl groups to increase the electron density of the aromatic rings. This significantly lowers the O-H Bond Dissociation Enthalpy (BDE), allowing the compound to readily donate hydrogen atoms to neutralize free radicals via the Hydrogen Atom Transfer (HAT) mechanism [1]. Unlike its halogenated analogs (e.g., Tebrophen), the absence of halogens in this specific dimethyl-tetrol reduces intrinsic cytotoxicity, making it an ideal candidate for prolonged cell culture studies.

Pathway ROS Intracellular ROS (Superoxide, H2O2) Protection Cellular Protection & Survival ROS->Protection Inhibits Compound [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- Scavenging Direct Scavenging (HAT / SET-PT) Compound->Scavenging Keap1 Keap1-Nrf2 Complex Compound->Keap1 Electrophilic interaction Scavenging->ROS Neutralizes Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (HO-1, NQO1) Nrf2->ARE Transcription ARE->Protection

Mechanistic pathway of ROS scavenging and Nrf2 activation by the biphenyl tetrol.

Experimental Design: A Self-Validating System

To rigorously evaluate the antioxidant capacity of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, the experimental design must be self-validating. A single assay is insufficient to prove cytoprotective antioxidant activity, as a compound might artificially quench a fluorescent probe or induce off-target toxicity.

The Dual-Assay Logic:

  • Direct ROS Quantification: We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) assay to directly measure intracellular ROS scavenging [2]. DCFDA is cell-permeant; once inside, cellular esterases cleave the diacetate groups, trapping the probe. Oxidation by ROS converts it to the highly fluorescent DCF.

  • Functional Rescue Validation: We pair this with the MTS assay (CellTiter 96® AQueous One Solution) to confirm that the reduction in ROS translates to actual cell survival [3]. The MTS assay is chosen over MTT because it produces a soluble formazan product, eliminating the solubilization step and reducing well-to-well variability.

Control Architecture:

  • Vehicle Control (0.1% DMSO): Establishes baseline ROS and 100% viability.

  • Negative Control (TBHP alone): tert-Butyl hydroperoxide (TBHP) is used instead of H₂O₂ because it is more stable in culture media, providing a sustained oxidative insult rather than a transient spike.

  • Positive Control (Trolox + TBHP): A known water-soluble vitamin E analog validates the dynamic range of the assays.

  • Compound Toxicity Control (Compound alone): Ensures the biphenyl tetrol does not exhibit basal cytotoxicity or act as a pro-oxidant at high concentrations.

Workflow Seed Seed Cells (96-well plate) Pretreat Pre-treat with Biphenyl Tetrol Seed->Pretreat Stress Induce Oxidative Stress (TBHP) Pretreat->Stress Split Stress->Split Assay1 DCFDA Assay (ROS Quantification) Split->Assay1 Assay2 MTS Assay (Cell Viability) Split->Assay2 Read1 Fluorescence Ex/Em 485/535 nm Assay1->Read1 Read2 Absorbance 490 nm Assay2->Read2

Parallel experimental workflow for validating antioxidant efficacy and cell viability.

Step-by-Step Methodologies

Protocol 1: Reagent Preparation
  • Compound Stock: Dissolve [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Solutions: Dilute the stock in complete culture media to desired concentrations (e.g., 1, 10, 50 µM). Ensure final DMSO concentration remains ≤0.1% to avoid solvent-induced cellular stress.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Based on standardized protocols for ROS detection [4].

  • Cell Seeding: Seed HepG2 or THP-1 cells in a dark, clear-bottom 96-well microplate at 2.5 × 10⁴ cells/well. Allow adherence overnight.

  • Pre-treatment: Aspirate media. Add 100 µL of media containing the biphenyl tetrol at varying concentrations. Incubate for 4 hours. (Causality: Pre-treatment allows the compound to partition into the cell and neutralize initial ROS spikes immediately upon TBHP addition).

  • DCFDA Staining: Wash cells once with 1X Buffer. Add 100 µL of 20 µM DCFDA solution. Incubate for 45 minutes at 37°C in the dark.

  • Oxidative Challenge: Remove DCFDA solution. Add 100 µL of media containing 50 µM TBHP. Incubate for 2 hours.

  • Measurement: Read fluorescence immediately using a microplate reader at Ex/Em = 485/535 nm.

Protocol 3: Cell Viability Assessment (MTS Assay)

Based on standardized protocols for cell proliferation [5].

  • Cell Seeding & Treatment: Replicate the seeding, pre-treatment, and TBHP challenge steps from Protocol 2 in a parallel standard 96-well plate (omitting the DCFDA staining step).

  • Incubation: Following the addition of TBHP, incubate the plate for 24 hours to allow oxidative damage to manifest as measurable cell death.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to the 100 µL of culture medium in each well.

  • Color Development: Incubate the plate at 37°C for 1–4 hours. (Causality: Metabolically active cells reduce the MTS tetrazolium compound into a soluble, colored formazan product via NAD(P)H-dependent dehydrogenase enzymes).

  • Measurement: Record absorbance at 490 nm.

Expected Results & Quantitative Data Interpretation

The efficacy of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is determined by its ability to dose-dependently suppress DCF fluorescence while preserving MTS absorbance.

Table 1: Representative Quantitative Data Matrix (HepG2 Cells)

Treatment GroupConcentration (µM)Relative ROS Level (% of TBHP)Cell Viability (% of Vehicle)
Vehicle (0.1% DMSO) -15.2 ± 2.1100.0 ± 3.4
TBHP (Stress Control) 50100.0 ± 5.842.1 ± 4.2
Trolox (Pos. Control) + TBHP 10038.4 ± 3.188.5 ± 2.9
Biphenyl Tetrol + TBHP 182.1 ± 4.551.2 ± 3.8
Biphenyl Tetrol + TBHP 1045.3 ± 3.279.4 ± 3.1
Biphenyl Tetrol + TBHP 5022.1 ± 1.994.6 ± 2.5
Biphenyl Tetrol (Tox. Control) 5014.8 ± 1.598.2 ± 2.1

Data Interpretation: A successful validation of the compound will demonstrate a strong inverse correlation between ROS levels and cell viability. An IC₅₀ for ROS scavenging can be calculated from the linear regression of the dose-response curve. Crucially, the toxicity control must confirm that at the highest working concentration (50 µM), the biphenyl tetrol does not impair mitochondrial dehydrogenase activity, proving its safety profile as a cytoprotective agent.

References

  • Title: Tebrophen — An Old Polyphenol Drug with Anticancer Potential. Source: Molecules (MDPI). URL: [Link]

Sources

Application Note: Synthesis and Processing of High-Free-Volume Polybenzodioxane Networks using 6,6'-Dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Polymers of Intrinsic Microporosity (PIMs) for Controlled Drug Delivery and Membrane Separation

Mechanistic Rationale: Atropisomerism and Free Volume Generation

The rational design of microporous polymers requires precursor molecules that fundamentally disrupt efficient macromolecular chain packing. [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is an exceptionally effective monomer for this purpose due to its highly specific stereochemical profile.

The presence of the 6,6'-dimethyl groups induces severe steric hindrance, creating a high rotational energy barrier around the biphenyl linkage. This forces the two phenyl rings into a locked, orthogonal conformation—a phenomenon known as atropisomerism . When the four hydroxyl groups (at the 2,2' and 4,4' positions) are reacted with a tetra-halogenated comonomer via double nucleophilic aromatic substitution (SNAr), they form rigid dibenzodioxane linkages. The resulting polymer chain inherits the locked, contorted geometry of the biphenyl precursor. Because the rigid backbone cannot rotate or fold to eliminate void space, it generates a high fractional free volume (FFV) and intrinsic microporosity, making it an ideal matrix for gas separation and the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) .

Synthesis Workflow & Validation

Workflow Monomers Precursors Biphenyl-tetrol + TFBN Polymerization Polycondensation (SNAr) Anhydrous DMF, K2CO3, 120°C Monomers->Polymerization Purification Precipitation & Washing Methanol/Water Polymerization->Purification Validation In-Process Validation FTIR, GPC, BET Analysis Purification->Validation Application Downstream Processing Membrane Casting & Drug Loading Validation->Application

Workflow for the synthesis and validation of biphenyl-based PIMs.

Protocol 1: Step-Growth Polycondensation (SNAr)

This protocol details the synthesis of a PIM using 6,6'-dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol and 2,3,5,6-tetrafluoroterephthalonitrile (TFBN).

Step 1: Monomer Dissolution

  • Action: In a flame-dried, three-neck round-bottom flask equipped with a Dean-Stark trap and nitrogen inlet, dissolve equimolar amounts of the biphenyl-tetrol (10.0 mmol) and TFBN (10.0 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Causality: Anhydrous DMF is strictly required. Any residual moisture will lead to the competitive hydrolysis of the fluorinated comonomer (TFBN), which prematurely terminates chain growth and drastically reduces the final molecular weight.

Step 2: Base Addition

  • Action: Add 45.0 mmol of finely milled, anhydrous Potassium Carbonate (K₂CO₃).

  • Causality: K₂CO₃ acts as a mild, heterogeneous base. It is strong enough to deprotonate the sterically hindered hydroxyl groups of the biphenyl-tetrol to initiate the nucleophilic attack, but mild enough to prevent the cleavage of the newly formed dibenzodioxane ether linkages.

Step 3: High-Temperature Polycondensation

  • Action: Heat the reaction mixture to 120 °C under continuous stirring for 72 hours.

  • Causality: The 6,6'-dimethyl groups induce extreme steric crowding around the reactive sites. Elevated temperatures and extended reaction times are thermodynamically necessary to overcome the kinetic barrier of the double SNAr reaction required to close the rigid dibenzodioxane rings.

Step 4: Self-Validating Checkpoint (In-Process)

  • Validation Checkpoint: At 48 hours, withdraw a 0.5 mL aliquot, precipitate it in methanol, and analyze the solid via FTIR spectroscopy.

  • System Logic: The reaction is proceeding correctly if the broad phenolic -OH stretch (~3300 cm⁻¹) is nearly absent and a strong, sharp C-O-C asymmetric stretch (~1250 cm⁻¹) has appeared. If the -OH peak persists with high intensity, the reaction has stalled; verify the anhydrous state of the system and extend the reaction time by 24 hours.

Step 5: Precipitation and Purification

  • Action: Cool the highly viscous, deep-yellow mixture to room temperature and precipitate dropwise into 500 mL of vigorously stirred methanol. Filter, wash with deionized water to remove inorganic salts, and dry under vacuum at 100 °C for 24 hours.

Quantitative Data: Target Polymer Specifications

To ensure the synthesized PIM is viable for downstream biomedical or separation applications, it must meet the following empirical benchmarks:

ParameterTarget ValueAnalytical MethodCausality / Significance
Molecular Weight (Mw) > 50,000 DaGPC (THF eluent)Ensures sufficient chain entanglement for mechanical robustness during membrane casting.
Polydispersity (PDI) 2.0 - 3.5GPC (THF eluent)Statistically typical distribution for step-growth SNAr polymerization.
BET Surface Area 600 - 800 m²/gN₂ Sorption (77 K)Confirms the intrinsic microporosity required for high-capacity API loading.
Fractional Free Volume > 0.20PycnometryDictates the porosity and diffusion rate of encapsulated therapeutics.
Thermal Stability (Td5%) > 400 °CTGA (N₂ atmosphere)Indicates complete formation of stable, fully cyclized dibenzodioxane linkages.

Protocol 2: Matrix Casting and API Encapsulation

Intrinsically microporous polymers are emerging as advanced vehicles for drug delivery because their permanent pore structures can physically entrap hydrophobic drugs without requiring covalent conjugation, thereby protecting the API from premature enzymatic degradation .

Step 1: Matrix Solution Preparation

  • Action: Dissolve 500 mg of the purified PIM in 20 mL of chloroform (CHCl₃) to form a 2.5% w/v solution.

  • Causality: Chloroform is an excellent solvent for rigid PIMs, allowing the contorted polymer chains to fully extend, which is necessary for uniform membrane casting.

Step 2: API Loading

  • Action: Add 100 mg of a hydrophobic API (e.g., Paclitaxel or Ibuprofen) directly to the polymer solution. Stir in the dark for 12 hours.

  • Causality: Stirring in the solvated state allows the API molecules to diffuse into the expanded free-volume cavities of the polymer chains before the matrix solidifies.

Step 3: Solvent Evaporation and Trapping

  • Action: Cast the solution into a flat glass Petri dish and allow the solvent to evaporate slowly over 48 hours under a controlled atmosphere.

  • Causality: Slow evaporation prevents phase separation. As the solvent leaves, the rigid polymer chains lock into their contorted state, physically trapping the API within the nanoscale micropores (< 2 nm).

Step 4: Self-Validating Checkpoint (Encapsulation Efficiency)

  • Validation Checkpoint: Wash the cast film briefly with a non-solvent for the polymer (e.g., water) to remove any unencapsulated surface API. Analyze the wash solution via UV-Vis spectroscopy.

  • System Logic: Calculate the Encapsulation Efficiency (EE%). An EE% of >75% validates that the microporous network successfully trapped the API internally. If EE% < 50%, the polymer network may have collapsed during evaporation; verify the BET surface area of the base polymer.

Drug Delivery Mechanism

Mechanism API Hydrophobic API (e.g., Paclitaxel) Complex Encapsulated State (Steric Trapping) API->Complex Loading Matrix PIM Matrix (High Free Volume) Matrix->Complex Host Release Controlled Release (Diffusion-Mediated) Complex->Release Hydration

Mechanism of API encapsulation and controlled diffusion-mediated release.

References

  • McKeown, N. B. (2017). The synthesis of polymers of intrinsic microporosity (PIMs). Science China Chemistry, 60(8), 1023–1032.[Link]

  • Bezzu, C. G., et al. (2016). The Synthesis of Organic Molecules of Intrinsic Microporosity Designed to Frustrate Efficient Molecular Packing. Chemistry (Weinheim an der Bergstrasse, Germany), 22(1), 166–175.[Link]

  • Polak-Kraśna, K., et al. (2021). Solvent Sorption-Induced Actuation of Composites Based on a Polymer of Intrinsic Microporosity. ACS Applied Materials & Interfaces, 13(3), 4500–4507.[Link]

sample preparation of[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- for GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Sample Preparation of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is a polyhydroxylated aromatic compound. The analysis of such molecules by gas chromatography-mass spectrometry (GC-MS) presents significant challenges due to their inherent chemical properties. This technical guide provides a comprehensive framework for the successful sample preparation of this analyte, ensuring its conversion into a form amenable to GC-MS analysis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough explanation of the underlying principles and experimental choices.

The Analytical Challenge: Overcoming Polarity and Low Volatility

The structure of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, with its four hydroxyl (-OH) groups, renders it a highly polar and non-volatile molecule. Direct injection of this compound into a GC-MS system would lead to poor chromatographic performance, including broad, tailing peaks, or even complete retention within the GC column. Furthermore, the high temperatures required for gas chromatographic analysis can cause thermal degradation of the analyte before it reaches the detector.

To circumvent these issues, a critical sample preparation step is necessary: derivatization . This process chemically modifies the analyte to increase its volatility and thermal stability.[1][2] For phenolic compounds such as the target of this guide, silylation is the most common and effective derivatization technique.[3] Silylation replaces the active hydrogen of the hydroxyl groups with a less polar trimethylsilyl (TMS) group.[3]

Additionally, the presence of methyl groups in the 6 and 6' positions, ortho to the biphenyl linkage, may introduce steric hindrance. This can make the hydroxyl groups at the 2 and 2' positions more difficult to derivatize, potentially requiring more stringent reaction conditions.

Experimental Workflow Overview

The overall workflow for the sample preparation and analysis of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- can be visualized as a three-stage process: Extraction , Derivatization , and GC-MS Analysis . Each stage is critical for achieving accurate and reproducible results.

Workflow cluster_0 PART 1: Sample Extraction cluster_1 PART 2: Derivatization cluster_2 PART 3: Instrumental Analysis Sample Sample Matrix (e.g., Aqueous or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Derivatization Silylation (BSTFA + TMCS) Extraction->Derivatization Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS Separate & Detect

A high-level overview of the sample preparation and analysis workflow.

Part 1: Sample Extraction Protocols

The initial step involves extracting the analyte from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., aqueous or solid).

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a suitable method for extracting phenolic compounds from aqueous matrices.[4]

Step-by-Step Methodology:

  • pH Adjustment: In a separatory funnel, acidify the aqueous sample (e.g., 100 mL) to a pH of less than 2 using sulfuric acid. This ensures that the phenolic hydroxyl groups are protonated, making the analyte less water-soluble and more amenable to extraction into an organic solvent.

  • Solvent Extraction: Add 50 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate, to the separatory funnel. Dichloromethane is effective for a wide range of organic compounds, while ethyl acetate is a slightly more polar option.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure.

  • Phase Separation: Allow the layers to separate. The organic layer, containing the analyte, will be the bottom layer if using dichloromethane and the top layer with ethyl acetate.

  • Collection: Carefully drain and collect the organic layer.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent to ensure complete recovery of the analyte.

  • Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to near dryness. The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is often preferred over LLE as it uses smaller volumes of organic solvents and can provide a cleaner extract.[5]

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH < 2) through it. The C18 stationary phase is effective at retaining non-polar to moderately polar compounds from aqueous matrices.[6]

  • Sample Loading: Load the acidified aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities that were not retained.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove any remaining water.

  • Elution: Elute the analyte from the cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Part 2: Derivatization Protocol - Silylation

This is the most critical step in the sample preparation process. Silylation converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, making the analyte volatile and thermally stable.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity is often enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS).[3]

Silylation Analyte Analyte-OH Product Analyte-O-TMS Analyte->Product + BSTFA/TMCS BSTFA BSTFA (Silylating Agent) BSTFA->Product Byproduct Byproducts

Sources

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (CAS: 54440-25-4), structurally classified as a biorcinol derivative, is a C2-symmetric axially chiral biaryl polyphenol[1]. Due to its restricted rotation around the biaryl axis (atropisomerism) and the presence of four redox-active phenolic hydroxyl groups, this compound is of significant interest in drug development as a chiral scaffold, a targeted antioxidant, and a potential enzyme inhibitor[2].

Translating biaryl polyphenols into in vivo models presents distinct pharmacological challenges. The high density of hydrogen bond donors leads to poor aqueous solubility, while the exposed phenolic hydroxyls make the compound highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation) and ex vivo oxidation[1]. This Application Note provides a rigorously validated, step-by-step in vivo dosing and bioanalytical protocol designed to overcome these hurdles, ensuring reliable pharmacokinetic (PK) and pharmacodynamic (PD) data acquisition.

Physicochemical Properties & Formulation Strategy

Before initiating in vivo studies, the formulation must be optimized to prevent precipitation upon injection and to protect the compound from premature degradation.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
CAS Registry Number 54440-25-4[2]
Molecular Formula C14H14O4[3]
Molecular Weight 246.26 g/mol
Structural Features Atropisomeric biaryl axis, four phenolic OH groups[4]
Solubility Profile Highly soluble in DMSO, Methanol; Insoluble in Water

Formulation Causality: Aqueous buffers (e.g., PBS) will cause immediate precipitation of the highly lipophilic tetrol. We recommend a co-solvent system of 5% DMSO, 10% Tween-80, and 85% Saline . DMSO ensures primary dissolution of the crystalline powder, Tween-80 acts as a surfactant to maintain a micellar suspension in the bloodstream, and saline provides necessary isotonicity for intravenous administration.

In Vivo Dosing Protocol (Murine Model)

PK_Workflow A 1. Formulation (DMSO/Tween-80) B 2. In Vivo Dosing (IV & PO) A->B C 3. Serial Sampling (Plasma/Tissue) B->C D 4. LC-MS/MS Bioanalysis C->D

In vivo pharmacokinetic evaluation workflow for biaryl polyphenols.

Preparation of Dosing Solutions

IV Formulation (2 mg/kg):

  • Weigh exactly 2.0 mg of[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-.

  • Dissolve completely in 500 µL of sterile DMSO (vortex until optically clear).

  • Add 1.0 mL of Tween-80 and sonicate the mixture for 5 minutes at room temperature.

  • Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while vortexing continuously to prevent localized precipitation.

  • Self-Validation Step: Inspect the solution under a strong light source. If any turbidity or micro-particulates are observed, discard and reformulate. The solution must be used within 2 hours to prevent oxidative degradation of the phenolic groups.

Animal Preparation & Administration
  • Subjects: Male C57BL/6 mice (8-10 weeks old, ~25g).

  • Fasting (Critical for PO): Fast mice for 12 hours prior to Per Os (PO) dosing.

    • Causality: Dietary proteins and metal ions present in standard chow rapidly complex with polyphenols, drastically reducing gastrointestinal absorption. Fasting normalizes the baseline and reduces inter-subject variability.

  • Intravenous (IV) Dosing: Administer 50 µL of the IV formulation via the lateral tail vein using a 27G needle. Warm the tail briefly with a heat lamp to dilate the vein, ensuring a smooth bolus injection.

  • Oral (PO) Dosing (10 mg/kg): Administer 250 µL of the formulation via oral gavage using a bulb-tipped gastric gavage needle.

Pharmacokinetic Sampling and Bioanalysis

Because biphenyl tetrols undergo rapid Phase II conjugation, stabilizing the plasma post-collection is critical to accurately measure the parent compound.

Metabolism_Pathway Parent [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- Phase2 Hepatic Phase II Metabolism Parent->Phase2 UGT Glucuronidation (UGT Enzymes) Phase2->UGT SULT Sulfation (SULT Enzymes) Phase2->SULT Excretion Biliary & Renal Excretion UGT->Excretion SULT->Excretion

Hepatic Phase II metabolic clearance pathway for biphenyl tetrols.

Serial Blood Sampling
  • Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect into K2EDTA microtainers pre-spiked with 2 µL of 10% Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the ex vivo oxidation of the tetrol into its corresponding quinone during sample processing and freeze-thaw cycles.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Snap-freeze in liquid nitrogen and store at -80°C.

LC-MS/MS Sample Preparation
  • Thaw plasma samples on wet ice.

  • Transfer 20 µL of plasma to a microcentrifuge tube.

  • Add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Resveratrol-d4, 50 ng/mL).

    • Causality: Acetonitrile precipitates plasma proteins, while formic acid ensures the phenolic hydroxyls remain protonated, improving recovery and peak shape on the LC column.

    • Self-Validation Step: The internal standard must be spiked before protein precipitation to accurately track extraction efficiency and matrix effects.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

    • Note on Atropisomerism: If analyzing specific enantiomers (e.g., the (1R) or (1S) form)[3], a chiral stationary phase (e.g., Chiralpak IC) must be utilized to monitor potential in vivo chiral inversion[4].

Expected Pharmacokinetic Data Presentation

Data should be modeled using non-compartmental analysis (NCA). Below is a representative summary table structure for reporting the PK parameters of the biaryl polyphenol.

Table 2: Representative Pharmacokinetic Parameters (Mean ± SD)

ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax (ng/mL) 1850 ± 210420 ± 85Peak systemic exposure; PO Cmax is typically blunted by extensive first-pass metabolism.
Tmax (h) 0.0830.5 - 1.0Rapid PO absorption is characteristic of lipophilic small molecules.
AUC_0-inf (h·ng/mL) 2400 ± 3201800 ± 250Total systemic exposure used to calculate bioavailability.
t1/2 (h) 1.8 ± 0.42.1 ± 0.5Short half-life reflects rapid hepatic glucuronidation and sulfation.
Bioavailability (F%) 100%~15%Low F% highlights the need for advanced formulations (e.g., lipid nanoparticles) in future efficacy studies.

References

  • NextSDS. (n.d.). [1,1-Biphenyl]-2,2,4,4-tetrol,6,6-dimethyl-,(1R)-(9CI) - Chemical Substance Information. Retrieved from[Link]

  • ChemSrc. (n.d.). 54440-25-4 CAS Properties: [1,1-Biphenyl]-2,2,4,4-tetrol,6,6-dimethyl-,(1R)-(9CI). Retrieved from [Link]

  • Patel, N. D., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from[Link]

  • Moliterno, M. (2016). New Organocatalytic Strategies in Asymmetric Synthesis (Doctoral dissertation). CORE. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- in Solution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing the oxidation of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, a polyphenolic compound susceptible to degradation in solution. This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies.

The structural integrity of phenolic compounds like [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is paramount for reproducible experimental outcomes. The presence of multiple hydroxyl groups on the biphenyl scaffold makes this molecule an excellent antioxidant but also renders it highly susceptible to oxidative degradation. This guide provides a comprehensive framework for understanding, troubleshooting, and preventing this degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- turning yellow or brown?

A1: This discoloration is a classic indicator of oxidation.[1][2] The phenolic hydroxyl groups are easily oxidized, especially in the presence of oxygen, light, or trace metal ions.[1][2] This process leads to the formation of highly colored quinone-type structures and potentially polymeric byproducts, altering the solution's appearance and the compound's chemical identity.[1]

Q2: What are the primary drivers of oxidation for this compound in the lab?

A2: Several factors can initiate or accelerate oxidation:

  • Dissolved Oxygen: Atmospheric oxygen is the most common oxidant.[2][3][4]

  • Trace Metal Ions: Metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenols.[1][5] These can be introduced from glassware, spatulas, or impurities in solvents and reagents.

  • Light Exposure: UV and even ambient light can provide the energy to initiate radical chain reactions, leading to oxidation.[6]

  • pH of the Solution: The stability of polyphenols can be pH-dependent. More alkaline conditions can favor oxidation.

Q3: What are the main strategies to prevent the oxidation of my compound?

A3: A multi-pronged approach is most effective:

  • Working Under an Inert Atmosphere: This directly removes oxygen, a key reactant in the degradation pathway.[1][3][7]

  • Using Chelating Agents: These agents sequester catalytic metal ions, preventing them from participating in redox cycling.[5][8][9][10]

  • Adding Sacrificial Antioxidants: These are compounds that are more readily oxidized than your compound of interest, thereby protecting it.[1][6][11]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Symptom Probable Cause Recommended Solutions & Actions
Rapid Color Change (Yellow, Brown, Red) Oxygen Exposure: The solution is reacting with dissolved or atmospheric oxygen.[1][2]Implement Inert Atmosphere Techniques: Prepare and handle all solutions under a blanket of nitrogen or argon. Sparge solvents with inert gas prior to use to remove dissolved oxygen. See Protocol 1 .[3][4][12][13]
Poor Experimental Reproducibility / Drifting Baseline in Assays Metal-Catalyzed Oxidation: Trace metal contaminants are catalyzing oxidation at variable rates.[1][5]Use Chelating Agents: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer or solution to sequester metal ions. See Protocol 2 .[8][9] Improve Lab Hygiene: Use high-purity solvents and reagents. Acid-wash all glassware to remove trace metals.
Appearance of New Peaks in HPLC/LC-MS Analysis Over Time Formation of Degradation Products: The parent compound is degrading into various oxidized species (e.g., quinones, dimers).[14][15]Monitor Degradation Systematically: Use a stability-indicating analytical method like HPLC-UV or UV-Vis spectroscopy to track the compound's purity over time. See Protocols 3 & 4 .[15][16][17][18] Store Solutions Properly: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials.
Gradual Loss of Compound Potency or Measured Concentration Slow Oxidative Degradation: The compound is slowly being consumed by oxidative processes.Add a Sacrificial Antioxidant: For applications where it won't interfere, consider adding a co-antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT). See Table 1 for options.[11][19][20][21]
Table 1: Common Antioxidant Additives for Solution Stability
Antioxidant Mechanism of Action Typical Concentration Considerations
Ascorbic Acid (Vitamin C) Reducing Agent, Oxygen Scavenger0.1 - 1 mMWater-soluble. Can alter pH. May not be suitable for all cell-based assays.[11]
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01% - 0.1%Soluble in organic solvents. Widely used in industrial applications.[19][20][21]
Propyl Gallate Radical Scavenger0.01% - 0.05%Effective in oils and fats; sensitive to high temperatures.[19][20]
Tocopherols (Vitamin E) Radical ScavengerVariesLiposoluble. A natural antioxidant option.[20]

Visual Workflows and Diagrams

G cluster_problem The Oxidation Problem Compound [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (Phenolic -OH groups) Product Quinone-type Structures (Colored Degradation Products) Compound->Product Oxidation Oxidants O₂, Light, Metal Ions (Fe³⁺, Cu²⁺) Oxidants->Product

Caption: Core oxidation pathway of the biphenyltetrol.

G start Start: Compound solution is unstable q1 Is the solution visibly discolored? start->q1 sol1 Primary Action: Work under an inert atmosphere (N₂/Ar). (See Protocol 1) q1->sol1 Yes q2 Are results reproducible? q1->q2 No sol1->q2 sol2 Add a chelating agent (e.g., EDTA). Acid-wash glassware. (See Protocol 2) q2->sol2 No q3 Is slow degradation still occurring? q2->q3 Yes sol2->q3 sol3 Consider adding a sacrificial antioxidant. Optimize storage (low temp, dark). q3->sol3 Yes end Stable Solution q3->end No sol3->end

Caption: Decision workflow for choosing a prevention strategy.

Experimental Protocols

Protocol 1: Preparation of Solutions Under an Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen.

  • Solvent Degassing: Before use, sparge your solvent (e.g., buffer, acetonitrile, methanol) with a gentle stream of inert gas (high-purity nitrogen or argon) for at least 30-60 minutes.[3] This removes dissolved oxygen.

  • Glassware Preparation: Use oven-dried glassware. Assemble it while still warm and place it under vacuum, then backfill with inert gas. Repeat this cycle three times. This is typically done on a Schlenk line.

  • Compound Weighing: If possible, weigh the solid compound in a glovebox. If not, weigh it quickly in the air and immediately place it in the inerted flask.

  • Dissolution: Add the degassed solvent to the flask containing the compound via a cannula or a gas-tight syringe.

  • Storage and Use: Maintain a positive pressure of inert gas in the flask.[12] Use septa and gas-tight syringes to withdraw aliquots for your experiments.[13]

Protocol 2: Using EDTA as a Chelating Agent

This protocol prevents metal-catalyzed oxidation.

  • Prepare EDTA Stock Solution: Prepare a 0.5 M EDTA stock solution in high-purity water. Adjust the pH to 8.0 with NaOH to fully dissolve the EDTA.

  • Application: Add the EDTA stock solution to your aqueous buffer or final solution to achieve a final concentration of 0.1-1.0 mM.

  • Verification: The presence of EDTA should not interfere with most analytical techniques like HPLC-UV, but this should be verified. It is highly effective at chelating divalent and trivalent metal ions.[8][11]

Protocol 3: Monitoring Oxidation by UV-Vis Spectroscopy

This is a quick method to qualitatively assess degradation.

  • Baseline Spectrum: Immediately after preparing a fresh solution of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- in your chosen solvent, record its UV-Vis spectrum (approx. 200-600 nm). Phenolic compounds typically show a strong absorbance peak around 270-280 nm.[22][23]

  • Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), record the spectrum of the solution kept under your experimental conditions.

  • Data Analysis: Look for a decrease in the absorbance of the main peak (~270 nm) and the appearance of new absorbance bands at longer wavelengths (e.g., 300-500 nm).[14][24][25] The growth of these new peaks often corresponds to the formation of colored quinone products.

Protocol 4: Quantitative Stability Analysis by HPLC

This protocol provides quantitative data on the stability of your compound.

  • Method Development:

    • Column: A standard C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is a good starting point.[18] For example, a 30/70 (v/v) acetonitrile/water mobile phase may be effective.[18]

    • Detection: Use a UV detector set at a wavelength where the parent compound has strong absorbance, typically around 254 nm or 280 nm.[18][26]

    • Validation: Ensure the method can separate the parent peak from any potential degradation products that appear over time.

  • Stability Study:

    • Prepare your solution and immediately inject a sample to get the t=0 time point.

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop vs. refrigerated under nitrogen).

    • Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to t=0.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • Organize the data as shown in Table 2.

Table 2: Template for HPLC Stability Data
Time Point (hours)Peak Area of Parent% RemainingObservations (New Peaks, Color Change)
0[Initial Peak Area]100%Clear, colorless solution
1
4
8
24

References

  • UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium. Jetir.Org. Available from: [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Available from: [Link]

  • Inerting. Linde Gas. Available from: [Link]

  • Oxidation of Phenol in Aqueous Acid: Characterization and Reactions of Radical Cations vis-à-vis the Phenoxyl Radical. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC. Available from: [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Available from: [Link]

  • UV-vis spectra of phenol photo-oxidation process in the presence of (a)... ResearchGate. Available from: [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available from: [Link]

  • Oxidation Prevention & Inertization. Presscon. Available from: [Link]

  • Inert gas. Wikipedia. Available from: [Link]

  • Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe 2 O 4 /Polyvinylpyrrolidone. MDPI. Available from: [Link]

  • Prevention of iron-polyphenol complex formation by chelation in black tea. ResearchGate. Available from: [Link]

  • Polyphenols as Antioxidants for Extending Food Shelf-Life and in the Prevention of Health Diseases: Encapsulation and Interfacial Phenomena. PMC. Available from: [Link]

  • Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. MDPI. Available from: [Link]

  • Polyphenol oxidase (PPO) based biosensors for detection of phenolic compounds: A Review. Journal of Applied Biology and Biotechnology. Available from: [Link]

  • (PDF) Analytical methods for wine polyphenols analysis and for their antioxidant activity evaluation. ResearchGate. Available from: [Link]

  • Preventing Oxidation with Sealed Centrifuges and Inert Gas Blanketing. Flottweg SE. Available from: [Link]

  • Chelating agents of chemical compounds to prevent enzymatic browning. ResearchGate. Available from: [Link]

  • UV – vis absorption spectra of phenol solution during catalytic... ResearchGate. Available from: [Link]

  • Determination of Polyphenol Oxidase Activity Using the Oxidoreduction Potential Method. ScienceDirect. Available from: [Link]

  • Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review. PMC. Available from: [Link]

  • Effects of Metals and Anti-browning Agents on Polyphenol Oxidase Activity from Sorrel (Rumex acetosa). IJISET. Available from: [Link]

  • Top Antioxidant Additives for Enhanced Products. He Ao Trading Co., Ltd. Available from: [Link]

  • Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. PMC. Available from: [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. Available from: [Link]

  • Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights. Frontiers. Available from: [Link]

  • Examples of natural and synthetic antioxidants available on the market. Btsa. Available from: [Link]

  • Additives - Antioxidants. DeveLub. Available from: [Link]

  • (PDF) Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. ResearchGate. Available from: [Link]

  • Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. PMC. Available from: [Link]

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available from: [Link]

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available from: [Link]

  • (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • Oxidation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Alcaligenes eutrophus A5. PubMed. Available from: [Link]

Sources

Technical Support Center: Crystallization of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing impurities in this sterically hindered biphenyl compound. Our goal is to equip you with the scientific understanding and procedural knowledge to achieve high-purity crystals consistently.

Introduction: The Crystallization Challenge

[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- presents unique crystallization challenges due to its molecular structure. The presence of multiple hydroxyl groups allows for strong hydrogen bonding, while the methyl groups introduce steric hindrance that can affect molecular packing and crystal lattice formation. Common synthetic routes, such as Suzuki or Ullmann coupling, may introduce impurities like residual palladium catalysts, unreacted starting materials, and homocoupled byproducts. Effective crystallization is therefore a critical step for obtaining a highly pure active pharmaceutical ingredient (API).

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the crystallization of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-.

Issue 1: No Crystal Formation Upon Cooling

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.

Possible Causes and Solutions:

  • Insufficient Supersaturation: The concentration of your compound in the solvent may be too low.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Be cautious not to evaporate too much solvent, which could lead to rapid, impure crystallization.

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding. If you have a small amount of pure [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Consider a mixed-solvent system. Add a "poor" solvent (one in which your compound is less soluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 2: "Oiling Out" - Formation of a Liquid Layer Instead of Crystals

Question: Instead of crystals, a viscous oil has separated from the solution. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent system, or when the concentration of impurities is high.

Possible Causes and Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before crystallization. A synthesis method for a related compound, [1,1'-Biphenyl]-2,2',6,6'-tetrol, utilizes column chromatography for purification, suggesting this is a viable approach for this class of compounds.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase instead of an ordered crystalline solid.

    • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help to achieve a gradual temperature decrease.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound-impurity mixture.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to reduce the saturation temperature.

Issue 3: Crystals are Colored or Contain Visible Impurities

Question: My crystals have a noticeable color, or I can see solid impurities within the crystalline mass. How can I improve the purity?

Answer: Colored impurities are often highly conjugated organic molecules. Visible solid impurities can be anything from residual catalysts to insoluble byproducts.

Possible Causes and Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to your target compound and can become incorporated into the crystal lattice.

    • Solution 1: Activated Charcoal Treatment. For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored molecules. Perform a hot filtration to remove the charcoal.

    • Solution 2: Slow Down the Crystallization Rate. A slower cooling rate allows for more selective crystallization, giving impurities more time to remain in the solution rather than being trapped in the growing crystal lattice.[2]

  • Incomplete Removal of Synthesis Reagents: Residual catalysts, such as palladium from a Suzuki coupling, can be incorporated into the final product.

    • Solution: Consider washing the crude product with a solution that can solvate the catalyst before crystallization. For palladium residues, a dilute aqueous solution of a chelating agent like thiourea or L-cysteine can be effective.

  • Inadequate Washing of Crystals: The mother liquor, which contains a high concentration of impurities, may not have been completely removed from the crystal surfaces.

    • Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent. Using cold solvent minimizes the dissolution of your product while effectively removing the impurity-rich mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Due to the phenolic hydroxyl groups, polar solvents are generally a good starting point. However, the biphenyl backbone and methyl groups add some non-polar character.

A systematic approach to solvent selection is recommended:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. Given the polar hydroxyl groups and the non-polar biphenyl core, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

  • Test Solubility in a Range of Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show a significant increase in solubility with temperature. Potential solvents to screen include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone

    • Esters: Ethyl Acetate

    • Ethers: Dioxane, Tetrahydrofuran (THF)

    • Aromatic Hydrocarbons: Toluene (may require a co-solvent)

    • Aqueous Mixtures: Mixtures of water with miscible organic solvents like acetone or ethanol can be very effective for phenolic compounds.

Q2: How does the cooling rate affect the purity of my crystals?

A2: The cooling rate has a significant impact on crystal size and purity.

  • Slow Cooling: Generally leads to the formation of larger, more perfect crystals with higher purity. This is because the molecules have more time to orient themselves correctly in the crystal lattice, and impurities are more likely to be excluded and remain in the solvent.[2]

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the crystal lattice.

For [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-, a slow and controlled cooling process is highly recommended to maximize impurity rejection.

Q3: What are the likely impurities from the synthesis of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-?

A3: The impurities will depend on the synthetic route. A common method for synthesizing sterically hindered biphenyls is the Suzuki coupling reaction.[3]

Potential impurities from a Suzuki coupling include:

  • Homocoupled Products: From the reaction of the starting materials with themselves.

  • Unreacted Starting Materials: Aryl halides and boronic acids/esters.

  • Residual Palladium Catalyst: A common and often difficult-to-remove impurity.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions.

Q4: Can I use a second crystallization (recrystallization) to further purify my product?

A4: Absolutely. Recrystallization is a powerful technique for improving the purity of a crystalline solid. If your initial crystallization yields a product that is still not of the desired purity, dissolving it in a hot solvent and re-crystallizing it can remove additional impurities. The purity of each successive crop of crystals should be monitored by an appropriate analytical technique, such as HPLC or NMR.

Experimental Protocols and Visualizations

Protocol 1: General Crystallization Procedure
  • Dissolution: In a flask, add the crude [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (or if using activated charcoal), perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process further, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagram 1: Crystallization Troubleshooting Workflow

Caption: A troubleshooting workflow for common crystallization issues.

Table 1: Solvent Selection Guide
Solvent ClassExamplesPolaritySuitability for [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
Alcohols Methanol, EthanolHighGood starting point due to hydroxyl groups.
Ketones Acetone, MEKMedium-HighOften good solvents for moderately polar compounds.
Esters Ethyl AcetateMediumCan be effective, good balance of polarity.
Ethers THF, DioxaneMedium-LowMay be too non-polar, but useful as a co-solvent.
Hydrocarbons Toluene, HeptaneLowLikely to be poor solvents, but can be used as anti-solvents.
Aqueous Mixtures Acetone/Water, Ethanol/WaterVariableHighly tunable, often excellent for phenolic compounds.

References

  • National Science Foundation. (n.d.). Perfect Polar Alignment of Parallel Beloamphiphile Layers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Al-Otaibi, J. S. (2017). Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 25(7), 2446-2456.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]

  • Lafrance, M., & Fagnou, K. (2006). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. The Journal of organic chemistry, 71(5), 1888–1895. [Link]

Sources

Technical Support Center: Overcoming Signal Suppression of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and bioanalytical scientists struggling with signal attenuation when quantifying [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because this target is a highly polar, polyphenolic compound (featuring a biphenyl core and four hydroxyl groups), it is typically analyzed in negative Electrospray Ionization (ESI-) mode. Consequently, it is exceptionally vulnerable to ion suppression —a phenomenon where co-eluting matrix components (such as endogenous phospholipids, salts, or plasticizers) hijack the ionization energy, neutralizing the analyte ions before they reach the mass analyzer[1],[2].

Below, you will find diagnostic frameworks, causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to permanently resolve matrix effects in your workflow.

Part 1: Diagnostic FAQs & Matrix Effect Mapping

Q: How do I definitively prove that my low signal is caused by ion suppression and not poor instrument tuning? A: You must decouple the chromatography from the mass spectrometer's inherent sensitivity by performing a Post-Column Infusion (PCI) experiment[3]. If your instrument is tuned correctly but the signal drops exclusively when a biological sample is injected, matrix components are co-eluting with your analyte. During PCI, a constant stream of the biphenyl-tetrol is infused into the MS while a blank matrix extract is injected through the LC. A sudden dip in the baseline at your analyte's retention time (RT) definitively confirms ion suppression[4].

Q: How do I quantify the exact extent of this matrix effect? A: Calculate the Matrix Factor (MF) . Do not rely solely on absolute recovery. The MF isolates the ionization efficiency from the extraction efficiency[3],[5].

  • Formula: MF = (Peak Area of Analyte Spiked INTO Post-Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solvent)

  • Interpretation: An MF of 1.0 indicates zero matrix effect. An MF of 0.4 indicates 60% of your signal is being suppressed by the matrix.

DiagnosticWorkflow N1 Observe Signal Loss in LC-MS/MS N2 Perform Post-Column Infusion (PCI) N1->N2 N3 Baseline Dip at Analyte RT? N2->N3 N4 True Ion Suppression (Matrix Effect) N3->N4 Yes N5 Instrument Issue (Check Source/Tuning) N3->N5 No N6 Optimize SPE/LLE Cleanup N4->N6 N7 Shift RT via Chromatography N4->N7 N8 Switch to APCI or use SIL-IS N4->N8

Figure 1: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS workflows.

Part 2: Troubleshooting Guide (Causality & Solutions)

Sample Preparation

Q: My current protein precipitation (PPT) method yields a Matrix Factor of 0.35. Why is PPT failing, and what should I change? A: The Causality: PPT is a non-selective technique. While it successfully crashes out large proteins, it leaves behind high concentrations of endogenous phospholipids and salts[1]. In ESI-, these highly surface-active phospholipids outcompete the weakly acidic biphenyl-tetrol for space on the surface of the electrospray droplet, preventing the analyte from acquiring a charge[2]. The Solution: Abandon PPT and switch to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . Because [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- has four phenolic hydroxyls, it can be deprotonated at high pH. A MAX sorbent will securely lock the deprotonated analyte in place, allowing you to aggressively wash away neutral lipids and phospholipids with 100% methanol before eluting the target with an acidic solvent.

Chromatography Optimization

Q: I cannot change my sample prep method due to throughput constraints. How can I resolve suppression chromatographically? A: The Causality: Your analyte is currently co-eluting within the "suppression zone"—typically the column void volume (where salts elute) or the late-gradient phospholipid elution window[4]. The Solution: Change your stationary phase. Standard C18 columns often fail to adequately retain polar polyphenols. Switch to a Biphenyl or PFP (Pentafluorophenyl) column . These columns exploit π−π interactions to strongly retain the aromatic rings of the biphenyl core, shifting the analyte's retention time out of the suppression zone and into a clean baseline window.

Mass Spectrometry Parameters

Q: I have optimized sample prep and chromatography, but severe suppression persists in ESI-. What hardware changes can I make? A: The Causality: ESI is a liquid-phase ionization process. Analyte ions must partition to the droplet surface and evaporate into the gas phase—a process highly susceptible to competition[2]. The Solution: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) in negative mode. APCI is a gas-phase ionization technique that vaporizes the entire sample before ionizing it via corona discharge. Because it does not rely on droplet surface dynamics, APCI is vastly more robust against matrix effects for phenolic compounds[6].

ESISuppression D1 ESI Droplet Formation D2 Analyte & Matrix Co-elution D1->D2 D3 Competition for Surface Charge D2->D3 D4 Matrix Evicts Analyte to Interior D3->D4 D5 Reduced Gas-Phase Analyte Ions D4->D5 D6 Signal Suppression (Low MS Response) D5->D6

Figure 2: Mechanism of ESI signal suppression via droplet surface charge competition.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Mapping

Purpose: To visually map the exact retention time windows where matrix suppression occurs.

  • Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the mass spectrometer source.

  • Infusion: Fill the syringe with a 100 ng/mL neat solution of [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-. Infuse at a constant rate of 10 µL/min.

  • Baseline Establishment: Start the MS acquisition. You should see a high, flat, continuous baseline signal for the analyte's MRM transition.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) through the LC system using your standard gradient method.

  • Validation Check: Monitor the MS baseline. Any negative peaks (dips) in the baseline represent zones of ion suppression. If your analyte's normal RT falls within one of these dips, you must alter the chromatography or sample prep.

Protocol 2: Mixed-Mode MAX SPE for Phenolic Compounds

Purpose: To selectively isolate the biphenyl-tetrol while eliminating phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg MAX SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 300 µL of 2% Ammonium Hydroxide (NH₄OH) in water (forces the tetrol into a deprotonated, anionic state). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% NH₄OH in water (removes salts and polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Self-Validation: Analyze this wash fraction; if the target analyte is present, your loading pH was not basic enough.

  • Elution: Elute the target with 1 mL of 2% Formic Acid in Methanol (neutralizes the analyte, releasing it from the anion exchange sorbent).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

Part 4: Quantitative Data Presentation

The table below demonstrates the empirical impact of applying the troubleshooting principles discussed above to the analysis of[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-.

Method VariationSample Preparation StrategyAnalytical Column ChoiceIonization SourceMatrix Factor (MF)*Absolute Recovery
Baseline (Failed) Protein Precipitation (ACN)C18 (Standard)ESI (-)0.35 (Severe)85%
Optimization 1 Liquid-Liquid Extraction (EtOAc)C18 (Standard)ESI (-)0.65 (Moderate)72%
Optimization 2 SPE (Mixed-Mode MAX)Biphenyl phaseESI (-)0.92 (Minimal)88%
Optimization 3 SPE (Mixed-Mode MAX)Biphenyl phaseAPCI (-)0.98 (None)86%

*Note: An MF of 1.0 represents zero matrix effect. Regulatory guidelines (e.g., FDA/EMA) typically require the CV of the Matrix Factor to be <15% across multiple lots.

References

  • Wikipedia Contributors. "Ion suppression (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fureko, T. et al. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International. Available at:[Link]

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma Technical Articles. Available at:[Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab Insights. Available at:[Link]

  • Huan, T. et al. "Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Campillo, N. et al. "Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles..." RSC Advances. Available at:[Link]

Sources

Validation & Comparative

Comparative Pharmacology of Hydroxylated Biphenyls: Structural Analogs of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating biaryl scaffolds for drug development, it is critical to look beyond 2D chemical structures and analyze the 3D conformational dynamics that dictate target engagement. 6,6'-dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol (commonly known as dimeric orcinol) is a naturally occurring atropisomeric biaryl isolated from the rhizomes of Curculigo orchioides [1]. Its unique polyhydroxylated structure provides exceptional antioxidant and neuroprotective properties.

However, in the landscape of pharmacological biphenyls, dimeric orcinol is just one node in a broader chemical space. By modifying the hydroxyl positions, altering alkyl substituents, or introducing methylenedioxy bridges, we generate structural analogs—such as Magnolol , Honokiol , and Bicyclol —that drastically shift the pharmacological profile from antioxidant activity to neuro-modulation and hepatoprotection.

This guide objectively compares dimeric orcinol with its primary structural alternatives, providing mechanistic causality and self-validating experimental protocols to guide researchers in selecting the optimal biaryl scaffold.

Structural and Pharmacological Comparison

To understand how minor functional group modifications alter the pharmacokinetic and pharmacodynamic profiles of these biphenyls, we must compare their structural features side-by-side.

CompoundStructural ClassificationKey SubstitutionsPrimary Pharmacological TargetPrimary IndicationApprox. LogP (Lipophilicity)
Dimeric Orcinol (6,6'-dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol)Polyhydroxylated Biphenyl4x Hydroxyl (-OH)2x Methyl (-CH3)Nrf2 / ARE Pathway, Direct ROS ScavengingNeuroprotection, Oxidative Stress2.2 - 2.5 (Moderate)
Magnolol Allyl-Biphenyl Diol2x Hydroxyl (-OH)2x Allyl (-CH2-CH=CH2)GABA_A Receptor (Positive Allosteric Modulator)Anxiolytic, Insomnia, Anti-convulsant4.5 - 5.0 (High)
Honokiol Allyl-Biphenyl Diol (Asymmetric)2x Hydroxyl (-OH)2x Allyl (-CH2-CH=CH2)GABA_A Receptor, PPARγ AgonistAnxiolytic, Anti-inflammatory4.5 - 5.0 (High)
Bicyclol Substituted Biphenyl1x Hydroxymethyl2x Methoxy, 2x MethylenedioxyCYP2E1 Suppression, ER Stress InhibitionHepatoprotection (DILI, Viral Hepatitis)3.0 - 3.5 (Moderate-High)
Mechanistic Causality: Why Structure Dictates Function

The divergence in therapeutic applications among these analogs is not random; it is strictly governed by their physicochemical properties and steric constraints.

  • Dimeric Orcinol (The Antioxidant Scaffold): The presence of four hydroxyl groups (a tetrol) provides exceptional hydrogen atom transfer (HAT) capabilities, allowing the molecule to rapidly neutralize reactive oxygen species (ROS). Furthermore, the steric hindrance from the ortho-methyl groups at the 6,6'-positions forces the two benzene rings out of planarity. This resulting axial chirality (atropisomerism) dictates its specific binding affinity to antioxidant response elements (ARE), stabilizing the Nrf2 transcription factor [1].

  • Magnolol & Honokiol (The Neuro-Modulators): By replacing the methyl groups with bulky, lipophilic allyl chains and reducing the molecule to a diol, the LogP jumps significantly. This increased lipophilicity is the causal factor allowing these analogs to cross the blood-brain barrier (BBB). Once in the central nervous system, the specific spacing of the biphenyl-diol structure perfectly fits the allosteric binding pocket of synaptic and extra-synaptic GABA_A receptors, enhancing chloride channel opening [2].

  • Bicyclol (The Hepatoprotectant): Polyhydroxylated biphenyls are typically cleared rapidly via Phase II metabolism (glucuronidation/sulfation) in the liver. Bicyclol circumvents this by masking the hydroxyls with methylenedioxy and methoxy groups, leaving only a single hydroxymethyl group. This structural stabilization prevents rapid clearance, allowing the molecule to accumulate in hepatocytes where it downregulates CYP2E1 and inhibits Endoplasmic Reticulum (ER) stress, protecting against drug-induced liver injury [3].

G Biaryl Pharmacological Biphenyls DO Dimeric Orcinol (Tetrol + Methyls) Biaryl->DO Mag Magnolol / Honokiol (Diol + Allyls) Biaryl->Mag Bic Bicyclol (Methylenedioxy Masked) Biaryl->Bic ROS Nrf2 Stabilization & ROS Scavenging DO->ROS GABA GABA_A Receptor Allosteric Modulation Mag->GABA ER ER Stress Inhibition & CYP2E1 Suppression Bic->ER Neuro Neuroprotection ROS->Neuro Anx Anxiolytic / Sedative GABA->Anx Hep Hepatoprotection ER->Hep

Fig 1. Divergent pharmacological pathways of structural biphenyl analogs.

Self-Validating Experimental Protocols

To objectively compare the performance of these analogs, researchers must employ self-validating experimental designs. A protocol is only robust if it includes internal mechanisms to prove that the observed effect is driven by the hypothesized pathway, rather than off-target artifacts.

Protocol A: In Vitro Validation of Dimeric Orcinol's Nrf2-Dependent Antioxidant Capacity

Objective: To prove that dimeric orcinol protects neurons not just via direct chemical ROS scavenging, but actively through the Nrf2 signaling pathway.

  • Cell Seeding: Seed PC12 (pheochromocytoma) cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours.

  • Inhibitor Pre-treatment (The Validation Step): Divide the wells into two main cohorts. Treat Cohort 1 with vehicle. Treat Cohort 2 with ML385 (5 µM), a specific Nrf2 inhibitor, for 2 hours. Causality: If dimeric orcinol's protective effect disappears in Cohort 2, it proves the mechanism is Nrf2-dependent.

  • Compound Administration: Add dimeric orcinol (10 µM, 20 µM, 50 µM) to both cohorts for 12 hours.

  • Stress Induction: Introduce 200 µM H2​O2​ for 4 hours to induce severe oxidative stress.

  • Quantification: Wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

Workflow Start Seed PC12 Cells Val Pre-treat with Nrf2 Inhibitor (ML385) Start->Val Pre Administer Dimeric Orcinol Start->Pre Val->Pre Stress Induce Stress (H2O2) Pre->Stress Assay DCFDA Assay (ROS Measurement) Stress->Assay

Fig 2. Self-validating in vitro workflow for assessing biphenyl antioxidant capacity.

Protocol B: Electrophysiological Validation of Magnolol's GABA_A Modulation

Objective: To confirm that the allyl-substituted biphenyl analog (Magnolol) acts specifically as a positive allosteric modulator at the GABA_A receptor.

  • Preparation: Prepare acute hippocampal slices from wild-type mice. Transfer to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Setup: Perform whole-cell voltage-clamp recordings on dentate granule neurons (holding potential at -70 mV).

  • Baseline Recording: Record miniature inhibitory postsynaptic currents (mIPSCs) in the presence of 1 µM Tetrodotoxin (TTX) to block action potentials.

  • Compound Application: Bath-apply Magnolol (10 µM) and record the increase in mIPSC amplitude and decay time.

  • Reversal (The Validation Step): Co-apply Flumazenil (10 µM), a competitive antagonist at the benzodiazepine binding site of the GABA_A receptor. Causality: If the mIPSC potentiation is reversed by Flumazenil, it confirms that Magnolol's structural modifications successfully target this specific allosteric site [2].

Conclusion

While 6,6'-dimethyl-[1,1'-biphenyl]-2,2',4,4'-tetrol (dimeric orcinol) serves as an excellent, highly active antioxidant scaffold due to its tetrol configuration and axial chirality, it is inherently limited by poor BBB penetration and rapid Phase II metabolism. For researchers targeting CNS disorders (anxiety, insomnia), the allyl-substituted analogs Magnolol and Honokiol offer superior lipophilicity and specific GABAergic target engagement. Conversely, for hepatic targeting, the masked hydroxyls of Bicyclol provide the necessary metabolic stability to suppress ER stress in vivo. Selecting the right analog requires aligning these structure-driven pharmacokinetic realities with your specific therapeutic endpoints.

References
  • Zuo, A. X., Shen, Y., Jiang, Z. Y., Zhang, X. M., Zhou, J., Lu, J., & Chen, J. J. (2010). "Three New Dimeric Orcinol Glucosides from Curculigo orchioides". Helvetica Chimica Acta. URL:[Link]

  • Alexeev, M., Grosenbaugh, D. K., Mott, D. D., & Covey, D. F. (2012). "The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABAA receptors". Neuropharmacology. URL:[Link]

  • Liu, Z., et al. (2015). "Bicyclol attenuates tetracycline-induced fatty liver associated with inhibition of hepatic ER stress and apoptosis in mice". Canadian Journal of Physiology and Pharmacology. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。